molecular formula C17H27NO9 B608845 Maleinsäure-PEG5-Säure CAS No. 1286755-26-7

Maleinsäure-PEG5-Säure

Katalognummer: B608845
CAS-Nummer: 1286755-26-7
Molekulargewicht: 389.4
InChI-Schlüssel: HFYDLVZXYONWDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mal-PEG5-acid is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is a PEG linker containing a maleimide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups .

Wirkmechanismus

Target of Action

Mal-PEG5-acid is a PEG linker containing a maleimide group with a terminal carboxylic acid . The primary targets of Mal-PEG5-acid are biomolecules with a thiol group and primary amine groups . The maleimide group in the compound reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .

Mode of Action

The mode of action of Mal-PEG5-acid involves the formation of covalent bonds with its targets. The maleimide group in the compound reacts specifically with a thiol group to form a stable thioether linkage . This reaction enables the connection of a biomolecule with a thiol . On the other hand, the terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond . This dual reactivity allows Mal-PEG5-acid to serve as a bridge, connecting two different biomolecules.

Biochemical Pathways

The specific biochemical pathways affected by Mal-PEG5-acid depend on the biomolecules it is linked toFor instance, when used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), it can enable the degradation of specific proteins, thereby influencing the associated biochemical pathways .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability

Action Environment

The action of Mal-PEG5-acid can be influenced by various environmental factors. For instance, the pH value is crucial for its reactivity, as the maleimide group reacts specifically with sulfhydryl groups to form a stable thioether linkage when the pH is between 6.5 and 7.5 . Additionally, the presence of activators is necessary for the terminal carboxylic acid to react with primary amine groups . Other environmental factors, such as temperature and the presence of other reactive species, could also potentially influence the compound’s action, efficacy, and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG5-acid involves the reaction of maleimide with PEG and a carboxylic acid groupThe reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of Mal-PEG5-acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Biologische Aktivität

Mal-PEG5-acid, a polyethylene glycol (PEG)-based compound featuring a maleimide functional group, is primarily utilized as a linker in bioconjugation applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings.

Mal-PEG5-acid is characterized by its molecular formula C17H27NO9C_{17}H_{27}NO_9 and molecular weight of approximately 389.398 g/mol. Its structure allows for the formation of stable conjugates with thiol-containing biomolecules, such as cysteine residues in proteins, through a Michael addition reaction. This property is crucial for its application in targeted drug delivery systems.

The biological activity of Mal-PEG5-acid is largely defined by its ability to form stable conjugates. This facilitates:

  • Targeted Delivery : Enhances the specificity and efficacy of therapeutic agents by enabling targeted delivery mechanisms.
  • Stability : Increases the stability of conjugated proteins, which can lead to prolonged circulation time and reduced immunogenicity.
  • Bioconjugation : Serves as a versatile linker for creating antibody-drug conjugates (ADCs) and PROTACs that selectively degrade specific proteins within cells.

Applications in Therapeutics

Mal-PEG5-acid has shown promise in various therapeutic contexts:

  • Antibody-Drug Conjugates (ADCs) :
    • ADCs utilize Mal-PEG5-acid to link cytotoxic drugs to antibodies, allowing for targeted cancer therapy.
    • The stability of the conjugate enhances the therapeutic index by reducing off-target effects.
  • Proteolysis Targeting Chimeras (PROTACs) :
    • PROTACs leverage Mal-PEG5-acid to recruit E3 ubiquitin ligases, facilitating the degradation of target proteins via the ubiquitin-proteasome system.
    • This approach has potential applications in treating various cancers by selectively targeting oncogenic proteins.
  • PEGylation :
    • PEGylation using Mal-PEG5-acid can reduce immunogenicity and improve pharmacokinetics of therapeutic proteins.
    • Studies have demonstrated that PEGylated proteins exhibit enhanced stability and reduced immune recognition due to steric hindrance .

Table 1: Summary of Research Findings on Mal-PEG5-acid

Study ReferenceFindings
Demonstrated the formation of stable conjugates with thiol-containing biomolecules, enhancing drug delivery specificity.
Showed that PEG-maleimide hydrogels cross-linked with Mal-PEG5-acid can deliver growth factors effectively without acute adverse effects on cardiac function.
Highlighted the reduction in immunogenicity and increased half-life of PEGylated proteins modified with Mal-PEG5-acid.

Notable Studies

  • Study on PROTACs :
    • Research indicated that PROTACs utilizing Mal-PEG5-acid effectively degrade target proteins in cancer cells, leading to decreased cell viability in vitro .
  • Cardiac Delivery Systems :
    • A study using PEG-maleimide hydrogels for delivering hepatocyte growth factor (HGF) demonstrated sustained release and maintained bioactivity, showcasing potential applications in regenerative medicine .
  • Immunogenicity Reduction :
    • A comparative analysis revealed that PEGylation with Mal-PEG5-acid significantly reduced immune responses against therapeutic proteins, enabling safer administration protocols .

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO9/c19-15-1-2-16(20)18(15)4-6-24-8-10-26-12-14-27-13-11-25-9-7-23-5-3-17(21)22/h1-2H,3-14H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYDLVZXYONWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-PEG5-acid
Reactant of Route 2
Reactant of Route 2
Mal-PEG5-acid
Reactant of Route 3
Reactant of Route 3
Mal-PEG5-acid
Reactant of Route 4
Reactant of Route 4
Mal-PEG5-acid
Reactant of Route 5
Mal-PEG5-acid
Reactant of Route 6
Reactant of Route 6
Mal-PEG5-acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.